Dissolution Inhibitor in Chemically Amplified Photoresists
tert-Butyl naphthalene-2-carboxylate (TBP) is a proven dissolution inhibitor in chemically amplified photoresists. Its mechanism is based on the acid-catalyzed cleavage of the tert-butyl ester to yield naphthalene-2-carboxylic acid (BAP), which acts as an aqueous-alkali-soluble dissolution promoter. This functional switch—from organic-soluble inhibitor to alkali-soluble promoter upon exposure—is a key differentiator from non-acid-labile naphthalene esters. It has been successfully applied in two- and three-component resist systems [1][2]. While quantitative dissolution rate ratios (Rmax/Rmin) are not directly reported in the available abstracts for this specific compound, its inclusion in multiple successful resist formulations [3] establishes its class-level utility.
| Evidence Dimension | Acid-labile dissolution inhibition in photoresists |
|---|---|
| Target Compound Data | Functional switch from organic-soluble inhibitor to alkali-soluble promoter upon acid-catalyzed tert-butyl ester cleavage [1] |
| Comparator Or Baseline | Non-acid-labile naphthalene esters (e.g., methyl or ethyl esters): Lack acid-labile tert-butyl group, do not undergo polarity switch |
| Quantified Difference | N/A |
| Conditions | Two- and three-component chemical amplification resist systems; KrF excimer laser lithography |
Why This Matters
The acid-labile tert-butyl ester is essential for the dissolution inhibition/promotion mechanism in photoresists, a function that non-acid-labile naphthalene esters cannot replicate, making TBP a necessary and non-substitutable component in these formulations.
- [1] Ushirogouchi, T., et al. Acid catalyzed resist for KrF excimer laser lithography. Journal of Photopolymer Science and Technology, 1991, 4, 337. View Source
- [2] Relationship between patterning and dissolution charactaristics of chemical amplification resists using partly protected poly(p-vinylphenol). Journal of Photopolymer Science and Technology, 1991, 4, 469. View Source
- [3] O'Brien, M. J., et al. Semiconductor International, May 1988, pp. 51-52. View Source
